4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate: is a complex organic compound with the molecular formula C18H11F3N2O4S. This compound is characterized by its unique structure, which includes a pyran ring, a pyrimidine moiety, and a trifluoromethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with pyran intermediates, followed by the introduction of the trifluoromethyl benzoate group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, especially nucleophilic substitution, where functional groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its ability to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may act on enzymes, receptors, or other proteins, altering their function and activity.
Comparison with Similar Compounds
Uniqueness: Compared to these similar compounds, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate stands out due to its trifluoromethyl group and the combination of pyran and pyrimidine rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N3O6S, with a molecular weight of approximately 382.43 g/mol. The structure includes a pyran ring fused with a pyrimidine moiety and a trifluoromethyl-substituted benzoate group, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties, inhibiting the growth of bacterial strains.
- Antiviral Effects : Investigations into similar structures suggest efficacy against viral infections, particularly through modulation of viral entry mechanisms.
- Antidiabetic Properties : Certain analogs have demonstrated the ability to regulate glucose levels and improve insulin sensitivity.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
- Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular receptors, which may modulate signaling pathways related to inflammation and metabolism.
Comparative Studies
A comparative analysis of similar compounds reveals insights into how structural variations influence biological activity. The following table summarizes key findings:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic |
Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how variations in substituents affect the biological profile of these compounds, emphasizing the unique potential of This compound .
Case Studies
- Antiviral Activity : A study evaluated the compound's efficacy against the Ebola virus (EBOV). Results indicated that certain derivatives exhibited submicromolar activity against viral entry, suggesting a promising therapeutic avenue for viral infections .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds. The results showed significant inhibition against Gram-positive bacteria, supporting further exploration into its use as an antimicrobial agent .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-5-2-1-4-12(13)16(25)27-15-9-26-11(8-14(15)24)10-28-17-22-6-3-7-23-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROUSNJXFDJPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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